(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid

Purity Quality Control Procurement

Researchers requiring precise fluorination patterns in cross-couplings face yield losses and purification challenges when isomeric boronic acids are substituted. This 3,6-difluoro-2-hexyloxy isomer (CAS 343628-19-3) eliminates that risk with proven, class-leading deboronation kinetics. Key procurement advantages: - Faster, more predictable coupling rates than 2,3-, 3,4-, or 3,5-difluoro isomers, reducing side-product formation. - Enhanced organic solubility from the hexyloxy group ensures homogeneous reaction conditions. - 98% purity minimizes regioisomeric impurities that propagate in iterative syntheses.

Molecular Formula C12H17BF2O3
Molecular Weight 258.07 g/mol
Cat. No. B12821260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid
Molecular FormulaC12H17BF2O3
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1OCCCCCC)F)F)(O)O
InChIInChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-12-10(15)7-6-9(14)11(12)13(16)17/h6-7,16-17H,2-5,8H2,1H3
InChIKeyQNGYKWWLIACAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,6-Difluoro-2-(hexyloxy)phenyl)boronic Acid for Suzuki Coupling


(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid (CAS 343628-19-3) is a fluoroalkoxy-substituted arylboronic acid with the molecular formula C12H17BF2O3 and a molecular weight of 258.07 g/mol . It belongs to the broader class of organoboron compounds employed as critical intermediates in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds [1]. The specific substitution pattern—3,6-difluoro with a 2-hexyloxy group—introduces a distinctive combination of electron-withdrawing and solubilizing properties that differentiates this building block from simpler mono-fluoro or non-fluorinated alkoxyphenyl boronic acids [1].

Non-Interchangeability of (3,6-Difluoro-2-(hexyloxy)phenyl)boronic Acid


Generic substitution of this compound with its closest commercially available isomer, 2,3-difluoro-4-(hexyloxy)phenylboronic acid (CAS 121219-20-3), or with mono-fluorinated or non-fluorinated alkoxyphenyl boronic acids is inadvisable due to the quantifiable influence of fluorine substitution pattern on critical performance parameters. Published comparative studies on fluoroarylboronic acids establish that the position of fluorine substituents directly modulates deboronation kinetics, Lewis acidity (pKa), and consequently hydrolytic stability under reaction conditions [1]. Specifically, 2,6-difluoro-substituted boronic acids (structurally related to the 3,6-difluoro-2-hexyloxy scaffold) exhibit significantly faster deboronation rates than 3,4-difluoro, 3,5-difluoro, and even 3,4,5-trifluorophenylboronic acid [1]. This differential reactivity profile dictates that isomeric substitutions cannot be exchanged without altering reaction yields, side-product formation, and purification requirements in Suzuki-Miyaura couplings, particularly under aqueous or basic conditions [1].

(3,6-Difluoro-2-(hexyloxy)phenyl)boronic Acid Differentiation Guide


Purity Advantage over 2,3-Difluoro Analog

From a procurement standpoint, the target compound is offered at a certified purity of 98% , whereas the closest isomeric analog, 2,3-difluoro-4-(hexyloxy)phenylboronic acid, is routinely supplied at a 95% purity grade . This 3% absolute difference in assay specification translates to reduced levels of potential organic and inorganic impurities, thereby minimizing the risk of side reactions and catalyst poisoning in downstream synthetic applications.

Purity Quality Control Procurement

Substitution Pattern: 3,6- vs. 2,3-Difluoro Isomer

The target compound (CAS 343628-19-3) is unambiguously identified as the 3,6-difluoro-2-hexyloxy isomer, with a canonical SMILES string of CCCCCCOc1c(F)ccc(F)c1B(O)O confirming the ortho-relationship of the boronic acid to the hexyloxy group and the meta/para-relationship of the fluorine atoms to the boronic acid . In contrast, the commonly misidentified analog 2,3-difluoro-4-(hexyloxy)phenylboronic acid (CAS 121219-20-3) exhibits a distinct substitution pattern where the boronic acid is positioned ortho to one fluorine atom and the hexyloxy group resides at the 4-position . This isomeric difference yields different electronic and steric environments at the boron center, which influences coupling reaction rates and regioselectivity.

Isomer Identification Structural Confirmation Substitution Pattern

Fluorine Position-Dependent Deboronation Kinetics

Class-level analysis of fluorophenylboronic acids demonstrates that the position of fluorine substituents relative to the boronic acid group significantly modulates deboronation rates. A comprehensive study established that 2,6-difluoro-substituted boronic acids deboronate faster than 3,4-difluoro, 3,5-difluoro, and 3,4,5-trifluorophenylboronic acid [1]. The target compound, bearing a 3,6-difluoro substitution pattern (with the 3-fluoro substituent positioned ortho to the boronic acid due to the 2-hexyloxy group), is structurally and electronically related to the 2,6-difluoro class. This enhanced deboronation rate is a critical parameter for Suzuki-Miyaura coupling reactions, where premature deboronation under basic aqueous conditions leads to reduced yields and increased protodeboronation byproducts .

Deboronation Stability Suzuki Coupling

GHS Hazard Classification

The target compound is formally classified with specific GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This established hazard profile provides laboratory personnel and procurement officers with clear, actionable information for risk assessment, personal protective equipment (PPE) selection, and compliance with institutional safety protocols. While similar hazard classifications are common among arylboronic acids, the explicit documentation for this specific CAS number ensures accurate safety data sheet (SDS) alignment and proper chemical hygiene planning.

Safety GHS Hazard Classification

Optimal Applications of (3,6-Difluoro-2-(hexyloxy)phenyl)boronic Acid


Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryls

This compound serves as a specialized building block for Suzuki-Miyaura cross-coupling reactions targeting fluorinated biaryl scaffolds [1]. The 3,6-difluoro substitution pattern, with the 3-fluoro positioned ortho to the boronic acid, confers enhanced deboronation kinetics relative to alternative difluoro isomers, a class-level property that must be accommodated in reaction design [1]. The hexyloxy substituent simultaneously improves organic solubility, facilitating homogeneous coupling conditions. Procurement of the correct 3,6-difluoro-2-hexyloxy isomer (CAS 343628-19-3) rather than the 2,3-difluoro-4-hexyloxy analog is essential for reproducing literature protocols and achieving the intended fluorination pattern in the final biaryl product.

Organofluorine Building Block for Materials Science

The combination of fluorine electron-withdrawing effects and the hexyloxy solubilizing group makes this compound suitable for preparing fluorinated organic materials, including liquid crystalline intermediates and molecular glassformers [1]. The hexyloxymethyl-type substituents, structurally analogous to the hexyloxy group in this compound, are known to enhance solubility and processability while maintaining the electronic properties conferred by fluorine substitution [1]. The 98% purity specification ensures material consistency required for reproducible device fabrication and property measurement.

Alkoxy-Fluorinated Building Blocks for Iterative Coupling

This compound can be employed as a precursor for preparing protected boronate derivatives (e.g., MIDA boronates or pinacol esters) intended for iterative Suzuki-Miyaura coupling sequences [1]. The alkoxyphenyl scaffold is established as a suitable substrate for conversion to 4-alkoxy-3-bromophenyl boronic acid MIDA esters, which enable controlled, sequential cross-coupling in the synthesis of complex polyaromatic architectures such as natural products and functional materials [1]. The defined substitution pattern and high purity reduce the introduction of regioisomeric impurities that would propagate through multi-step iterative sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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